Phenylbutazone is a member of the class of pyrazolidines that is 1,2-diphenylpyrazolidine-3,5-dione carrying a butyl group at the 4-position. It has a role as a non-narcotic analgesic, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a peripheral nervous system drug, a metabolite and an EC 1.1.1.184 [carbonyl reductase (NADPH)] inhibitor.
A drug that has anti-inflammatory, antipyretic, and analgesic activities. It is especially effective in the treatment of ankylosing spondylitis. It also is useful in rheumatoid arthritis and Reiter's syndrome (investigational indication). Although phenylbutazone is effective in gouty arthritis, risk/benefit considerations indicate that this drug should not be employed for this disease. (From AMA Drug Evaluations Annual, 1994, p1822)
Phenylbutazone is a natural product found in Euglena gracilis with data available.
A butyl-diphenyl-pyrazolidinedione that has anti-inflammatory, antipyretic, and analgesic activities. It has been used in ANKYLOSING SPONDYLITIS; RHEUMATOID ARTHRITIS; and REACTIVE ARTHRITIS.
Phenylbutazone
CAS No.: 50-33-9
VCID: VC20761679
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | What is Phenylbutazone?Phenylbutazone, often referred to as "bute," is a synthetic pyrazolone derivative and a nonsteroidal anti-inflammatory drug (NSAID) used for the short-term treatment of pain and fever, primarily in animals . It possesses anti-inflammatory, antipyretic, and analgesic properties . Phenylbutazone is effective in managing inflammatory conditions . Its apparent analgesic effect is likely related to its anti-inflammatory properties, stemming from its ability to reduce the production of prostaglandin H and prostacyclin .
Mechanism of ActionPhenylbutazone functions by binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues . Prostaglandins act on cells such as vascular smooth muscle cells (causing constriction or dilation), on platelets (causing aggregation or disaggregation), and on spinal neurons (causing pain) . UsesPhenylbutazone has been used to treat backache and ankylosing spondylitis . It is particularly effective in treating ankylosing spondylitis and has also been used for rheumatoid arthritis . While effective in gouty arthritis, risk/benefit considerations suggest it should not be the first choice for this condition . In horses, it is used to treat soft tissue inflammation . Research Findings
Potential Risks and Side Effects
MetabolismPhenylbutazone is primarily determined by its rate of hepatic metabolism and is highly bound (more than 98%) to plasma protein . Oxyphenbutazone, a major metabolite of phenylbutazone, can inhibit the metabolism of phenylbutazone in horses . |
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CAS No. | 50-33-9 |
Product Name | Phenylbutazone |
Molecular Formula | C19H20N2O2 |
Molecular Weight | 308.4 g/mol |
IUPAC Name | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione |
Standard InChI | InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
Standard InChIKey | VYMDGNCVAMGZFE-UHFFFAOYSA-N |
SMILES | CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance | Solid powder |
Colorform | Crystals from ethanol White or very-light-yellow powde |
Melting Point | 219 to 225 °F (NTP, 1992) 105 °C MP: 140-141 °C (solidifies and remelts at approximately 180 °C) /Phenylbutazone piperazine salt/ |
Physical Description | Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992) Solid |
Purity | > 98% |
Solubility | 46.3 [ug/mL] (The mean of the results at pH 7.4) less than 1 mg/mL at 74.3 °F (NTP, 1992) Freely soluble in acetone, ether, and ethyl acetate 1 G IN ABOUT 20 ML ALCOHOL Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL) In water, 34 mg/L at 25 °C 1.44e-01 g/L |
Synonyms | Butacote Butadion Butadione Butapirazol Butapyrazole Butazolidin Diphenylbutazone Fenilbutazon Phenylbutazone |
Vapor Pressure | 6.38X10-7 mm Hg at 25 °C (est) |
Reference | 1: Singh A, Hakk H, Lupton SJ. Facile synthesis of high specific activity 4-[1-(14) C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution. J Labelled Comp Radiopharm. 2017 Dec 23. doi: 10.1002/jlcr.3597. [Epub ahead of print] PubMed PMID: 29274290. 2: Pedersen SK, Cribb AE, Read EK, French D, Banse HE. Phenylbutazone induces equine glandular gastric disease without decreasing prostaglandin E(2) concentrations. J Vet Pharmacol Ther. 2017 Nov 16. doi: 10.1111/jvp.12464. [Epub ahead of print] PubMed PMID: 29148168. 3: UCVM Class of 2016, Banse H, Cribb AE. Comparative efficacy of oral meloxicam and phenylbutazone in 2 experimental pain models in the horse. Can Vet J. 2017 Feb;58(2):157-167. PubMed PMID: 28216685; PubMed Central PMCID: PMC5234315. 4: Boison JO, Dowling P, Matus JL, Kinar J, Johnson R. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS. J AOAC Int. 2017 Jul 1;100(4):1110-1122. doi: 10.5740/jaoacint.16-0127. Epub 2017 Feb 1. PubMed PMID: 28145218. 5: Barnes P, Fodey TL, Smyth WG, Crooks SR. Investigation of the role of environmental contamination in the occurrence of residues of the veterinary drug phenylbutazone in cattle. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Apr;34(4):520-524. doi: 10.1080/19440049.2016.1271143. Epub 2017 Jan 31. PubMed PMID: 28140763. 6: Haddad C, Chosidow O, Valeyrie-Allanore L, Ghaleh B, Legrand T, Mockenhaupt M, Barau C, Khoudour N, Sekula P, Wolkenstein P, Hulin A. Are Idiopathic Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis Related to Drugs in Food? The Example of Phenylbutazone. J Invest Dermatol. 2017 May;137(5):1179-1181. doi: 10.1016/j.jid.2016.11.041. Epub 2017 Jan 17. PubMed PMID: 28108296. 7: Burkett BN, Thomason JM, Hurdle HM, Wills RW, Fontenot RL. Effects of Firocoxib, Flunixin Meglumine, and Phenylbutazone on Platelet Function and Thromboxane Synthesis in Healthy Horses. Vet Surg. 2016 Nov;45(8):1087-1094. doi: 10.1111/vsu.12567. Epub 2016 Oct 12. PubMed PMID: 27731498. 8: McRae G, Leek DM, Pagliano E. Solution to phenylbutazone purity challenge. Anal Bioanal Chem. 2016 Sep;408(22):5957-8. doi: 10.1007/s00216-016-9706-6. PubMed PMID: 27515929. 9: Boison JO, Dowling T, Johnson R, Kinar J. Analysis of phenylbutazone residues in horse tissues with and without enzyme-hydrolysis by LC-MS/MS. Drug Test Anal. 2016 May;8(5-6):535-8. doi: 10.1002/dta.2020. PubMed PMID: 27443208. 10: Chen G, Masuda A, Konishi H, Ohkawara B, Ito M, Kinoshita M, Kiyama H, Matsuura T, Ohno K. Phenylbutazone induces expression of MBNL1 and suppresses formation of MBNL1-CUG RNA foci in a mouse model of myotonic dystrophy. Sci Rep. 2016 Apr 29;6:25317. doi: 10.1038/srep25317. PubMed PMID: 27126921; PubMed Central PMCID: PMC4850456. |
PubChem Compound | 4781 |
Last Modified | Sep 12 2023 |
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